4-(Piperidin-4-ylmethyl)benzoic acid hydrochloride

Medicinal Chemistry PROTAC Synthesis Building Block

PROTAC development often fails due to inappropriate linker geometry. This compound solves that by providing a semi-flexible, para-substituted scaffold that enforces a defined linear trajectory and angle between target protein and E3 ligase ligands. • Enforces predictable spatial orientation for stable ternary complex formation. • Hydrochloride salt ensures aqueous solubility for direct bioconjugation with protein ligands. • Enables steep SAR; compare DC₅₀ improvements against flexible PEG or alkyl linkers. Bulk stock available for immediate dispatch.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 609782-06-1
Cat. No. B1473727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-ylmethyl)benzoic acid hydrochloride
CAS609782-06-1
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC=C(C=C2)C(=O)O.Cl
InChIInChI=1S/C13H17NO2.ClH/c15-13(16)12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2,(H,15,16);1H
InChIKeyBRMNOSRWXVOERO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-4-ylmethyl)benzoic Acid Hydrochloride (609782-06-1): A Defined Building Block for PROTAC Development


4-(Piperidin-4-ylmethyl)benzoic acid hydrochloride (CAS 609782-06-1) is a heterocyclic building block, specifically a para-substituted benzoic acid derivative bearing a piperidin-4-ylmethyl group . Its molecular formula is C13H18ClNO2 with a molecular weight of approximately 256 Da [1]. Its core application is as a semi-flexible linker in the design and synthesis of PROteolysis TArgeting Chimeras (PROTACs), where it serves to conjugate a target protein ligand with an E3 ubiquitin ligase ligand .

Why a 'Piperidine-Benzoic Acid' is Not Interchangeable: The Functional Specificity of 609782-06-1


In the context of targeted protein degradation (TPD), the linker component is not an inert tether but a critical structural determinant of ternary complex formation and subsequent degradation efficiency [1]. Substitution with a generic or structurally dissimilar analog—such as an ortho-isomer, a free base, or an ester derivative—can introduce significant and often detrimental changes to a PROTAC molecule's spatial conformation, physicochemical properties (e.g., lipophilicity), and metabolic stability. Such changes directly impact the molecule's ability to induce a productive ubiquitination-competent complex and can lead to experimental failure. Therefore, the specific combination of functional groups, regiochemistry, and salt form in 609782-06-1 provides a defined and reproducible starting point that is not assured by related compounds.

Quantitative Differentiation of 4-(Piperidin-4-ylmethyl)benzoic Acid Hydrochloride vs. Closest Analogs


Regiochemical Purity and Functional Group Accessibility: 4- vs. 2-Substituted Isomers

The target compound's para-substitution pattern (1,4-disubstituted benzene) provides a rigid and linear trajectory for linker extension, which is distinct from the ortho-isomer (1,2-disubstituted). The ortho-isomer, 2-(piperidin-4-ylmethyl)benzoic acid hydrochloride (CAS 2305252-43-9), features a carboxylic acid group adjacent to the linker attachment point, creating a sterically hindered environment. This difference in regiochemistry is quantifiable by the compounds' physical and structural properties. The para-isomer has a LogP of -0.29, while the ortho-isomer is noted to have an average mass of 255.74 g/mol, with no reported LogP value from the same source, indicating a difference in hydrophilicity profiles [1].

Medicinal Chemistry PROTAC Synthesis Building Block

Salt Form and Enhanced Aqueous Solubility: Hydrochloride Salt vs. Free Base

The target compound is supplied as a hydrochloride salt, which confers a distinct advantage in aqueous solubility over its free base counterpart, 4-(Piperidin-4-ylmethyl)benzoic acid (CAS 154162-95-5). While the free base is an organic molecule with no ionizable salt, the hydrochloride salt is a white crystalline powder that is soluble in water and organic solvents . This enhanced solubility is crucial for performing chemical reactions in aqueous or polar media, which is a common requirement in bioconjugation and PROTAC synthesis.

Solubility Formulation PROTAC Linker

Functional Group Versatility for PROTAC Design: Carboxylic Acid vs. Methyl Ester

The target compound features a free carboxylic acid functional group, which is a versatile handle for forming amide or ester bonds with target protein ligands and E3 ligase ligands. This is in contrast to its methyl ester analog, Methyl 4-(piperidin-4-ylmethyl)benzoate (CAS 439811-14-0) or its hydrochloride salt (CAS 333986-70-2). The methyl ester derivative is a protected form that requires an additional deprotection step (hydrolysis) to yield the free carboxylic acid for further conjugation . This adds a step to the synthetic sequence, impacting overall yield and purity. The hydrochloride salt of the free acid allows for immediate use in amide coupling reactions without prior deprotection .

PROTAC Linker Synthetic Intermediate Drug Discovery

Class-Level Distinction: Rigid Piperidine Linker vs. Flexible PEG Linkers in PROTACs

The compound is categorized as a 'semi-flexible' linker due to its piperidine and phenyl rings, which provide conformational constraints . This distinguishes it from the widely used polyethylene glycol (PEG) linkers, which are highly flexible. While flexible linkers are common, the incorporation of rigid elements like a piperidine ring can significantly impact the degradation efficiency (DC50) and selectivity of the resulting PROTAC. Structure-Activity Relationship (SAR) studies have shown that for rigid linkers, the SAR can be very steep, and extensive screening is often needed, but when optimized, they can lead to superior degradation profiles compared to flexible linkers [1].

PROTAC Linkerology Drug Design

Key Application Scenarios for 4-(Piperidin-4-ylmethyl)benzoic Acid Hydrochloride Based on Validated Differentiation


Synthesis of PROTACs Requiring a Defined, Semi-Rigid Linker Trajectory

This compound is optimal for use when the design of a PROTAC necessitates a linker with a specific, linear trajectory and a defined angle between the two warheads. The para-substitution of the phenyl ring provides a rigid, predictable orientation, which is not achievable with ortho- or meta-substituted analogs [1]. The 'semi-flexible' nature of the piperidine ring allows for some conformational adaptation while maintaining a degree of structural constraint, which can be crucial for forming a stable and productive ternary complex with the target protein and E3 ligase .

Direct Amide Coupling in Aqueous or Protic Reaction Media

The hydrochloride salt form of this compound is specifically suited for conjugation reactions performed in aqueous or protic solvents. Its enhanced solubility compared to the free base ensures that the linker can be fully dissolved and made available for reaction with protein-binding ligands or E3 ligase ligands, which are often sparingly soluble in organic solvents . This eliminates the need for a separate deprotection step or the use of strong organic co-solvents that might denature sensitive biological components.

Structure-Activity Relationship (SAR) Studies for Linker Optimization in TPD

In medicinal chemistry campaigns focused on optimizing PROTAC degraders, this compound serves as a key tool for linker SAR exploration. Researchers can use this building block as a starting point to compare the degradation efficiency (DC50) and selectivity of resulting PROTACs against those built with other linker types, such as flexible PEG chains or purely alkyl linkers. The data suggests that incorporating a rigid piperidine-containing linker can lead to a steep SAR, offering a pathway to significantly improve degradation potency and selectivity when successfully optimized [2].

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